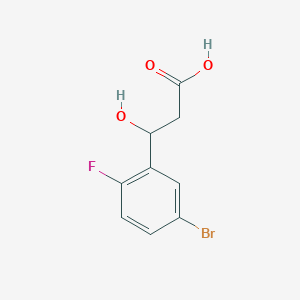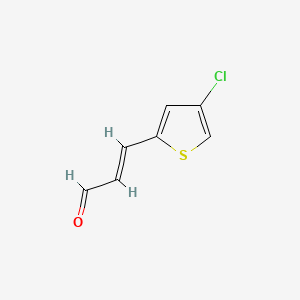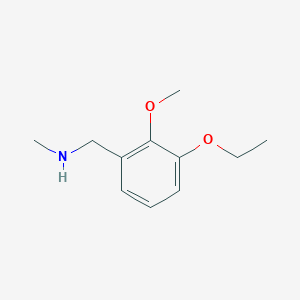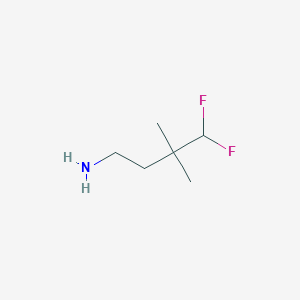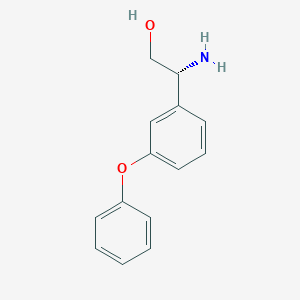
(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-phenoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-phenoxybenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is used as a building block for the synthesis of various complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The phenoxyphenyl moiety contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-2-(4-phenoxyphenyl)ethan-1-ol: A structural isomer with variations in the position of the phenoxy group.
2-Amino-2-(3-methoxyphenyl)ethan-1-ol: A derivative with a methoxy group instead of a phenoxy group.
Uniqueness
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomers and structural isomers. Its versatility in various chemical reactions and applications further highlights its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI Key |
VHTXXANHTMMDDV-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



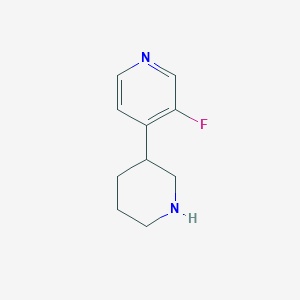
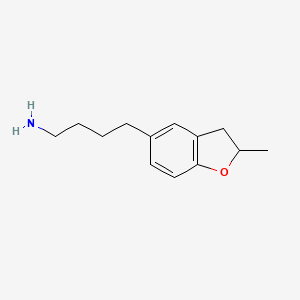

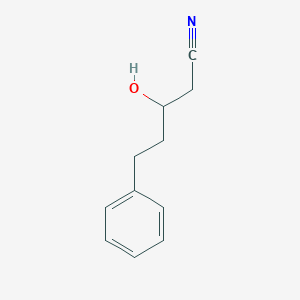
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanoic acid](/img/structure/B13609537.png)
aminedihydrochloride](/img/structure/B13609549.png)

